molecular formula C11H12FNO3 B8714907 3-fluoro-5-(morpholin-4-yl)benzoic acid

3-fluoro-5-(morpholin-4-yl)benzoic acid

Katalognummer: B8714907
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: IDLGYCXCGFKTDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-5-(morpholin-4-yl)benzoic acid is an organic compound that features a morpholine ring and a fluorine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(morpholin-4-yl)benzoic acid typically involves the introduction of a morpholine ring and a fluorine atom onto a benzoic acid structure. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the benzoic acid ring. The morpholine ring can be added through a substitution reaction involving morpholine and a suitable leaving group on the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-5-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or the morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-fluoro-5-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-fluoro-5-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluorobenzoic acid: Similar in structure but lacks the morpholine ring.

    5-Fluorobenzoic acid: Similar in structure but with the fluorine atom in a different position.

    3-Morpholinobenzoic acid: Similar in structure but lacks the fluorine atom.

Uniqueness

3-fluoro-5-(morpholin-4-yl)benzoic acid is unique due to the presence of both the morpholine ring and the fluorine atom, which confer distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these functional groups.

Eigenschaften

Molekularformel

C11H12FNO3

Molekulargewicht

225.22 g/mol

IUPAC-Name

3-fluoro-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H12FNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15)

InChI-Schlüssel

IDLGYCXCGFKTDV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.